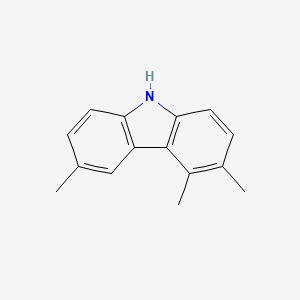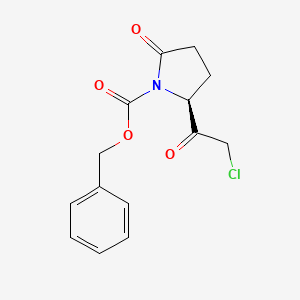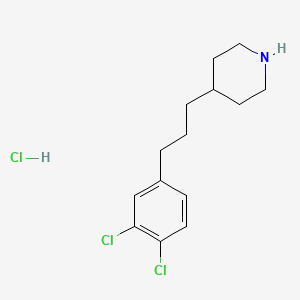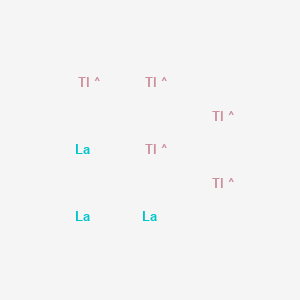
lambda~1~-Thallanyl--lanthanum (5/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambda~1~-Thallanyl–lanthanum (5/3): is a chemical compound that involves the elements thallium and lanthanum. Lanthanum belongs to the lanthanide series, which consists of elements in the f-block of period six in the periodic table . These elements are known for their unique properties, such as adopting mainly the +3 oxidation state and forming crystalline compounds .
Chemical Reactions Analysis
Lambda~1~-Thallanyl–lanthanum (5/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum reacts with oxygen to form lanthanum (III) oxide, La₂O₃, and with nitrogen to form lanthanum (III) nitride, LaN, at elevated temperatures . It also reacts with halogens to form lanthanum halides, such as LaF₃, LaCl₃, LaBr₃, and LaI₃ . Common reagents used in these reactions include oxygen, nitrogen, and halogens, and the major products formed are lanthanum oxides, nitrides, and halides .
Scientific Research Applications
Lambda~1~-Thallanyl–lanthanum (5/3) has various scientific research applications. In chemistry, it can be used as a precursor for the synthesis of other lanthanum-based compounds. In biology and medicine, lanthanum compounds are studied for their potential use in medical imaging and as therapeutic agents . In industry, lanthanum compounds are used in the production of catalysts, phosphors, and other advanced materials .
Mechanism of Action
The mechanism of action of lambda1-Thallanyl–lanthanum (5/3) involves its interaction with molecular targets and pathways. For example, lanthanum carbonate, a related compound, acts as a phosphate binder by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . This mechanism reduces the absorption of dietary phosphate and is used to manage hyperphosphatemia in patients with end-stage renal disease .
Comparison with Similar Compounds
Lambda~1~-Thallanyl–lanthanum (5/3) can be compared with other similar compounds, such as lanthanum carbonate and other lanthanum halides. These compounds share similar properties, such as the ability to form stable complexes and undergo various chemical reactions . lambda1-Thallanyl–lanthanum (5/3) may have unique properties due to the presence of thallium, which can influence its reactivity and applications .
Conclusion
Lambda~1~-Thallanyl–lanthanum (5/3) is a compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various studies and applications.
Properties
CAS No. |
80103-73-7 |
|---|---|
Molecular Formula |
La3Tl5 |
Molecular Weight |
1438.63 g/mol |
InChI |
InChI=1S/3La.5Tl |
InChI Key |
UERQIJOFFFATKG-UHFFFAOYSA-N |
Canonical SMILES |
[La].[La].[La].[Tl].[Tl].[Tl].[Tl].[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


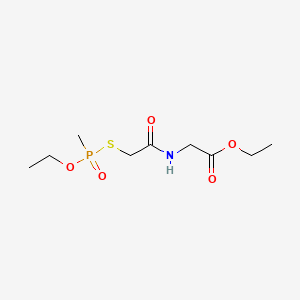
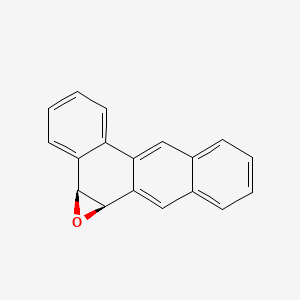
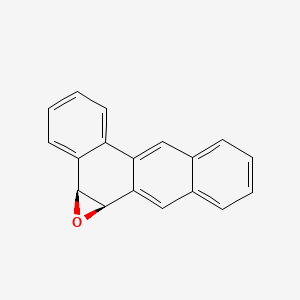
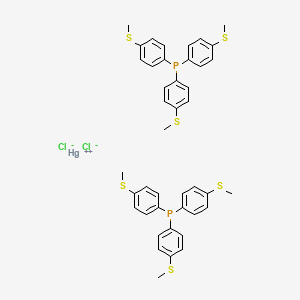

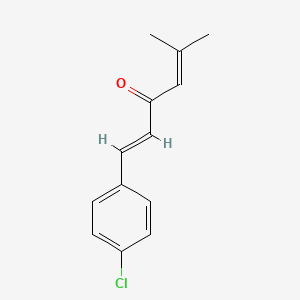
![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)


